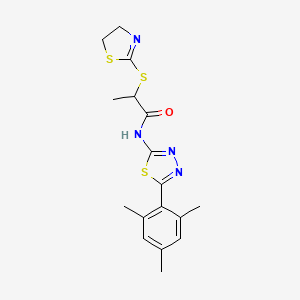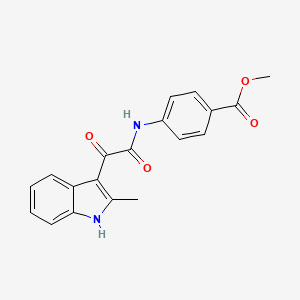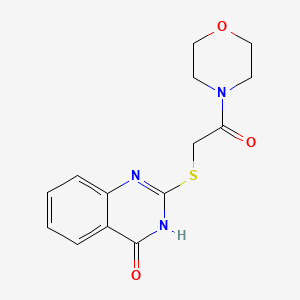
2-((4-Hydroxyquinazolin-2-yl)thio)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((4-Hydroxyquinazolin-2-yl)thio)-1-morpholinoethanone" appears to be a derivative of the quinazolinone family, which is a class of compounds known for their diverse pharmacological activities. The quinazolinone core structure is a fused bicyclic system consisting of a benzene ring joined to a pyrimidine ring. The specific compound is not directly mentioned in the provided papers, but it is related to the 2,3-dihydroquinazolin-4(1H)-ones and other quinazolinone derivatives discussed in the papers .
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through various methods. One efficient synthetic route for 2,3-dihydroquinazolin-4(1H)-ones is described using 2-morpholinoethanesulfonic acid as a new organocatalyst. This method represents a novel and straightforward approach to preparing quinazolinone derivatives. Additionally, the use of microwave irradiation technique has been successfully implemented to carry out the reactions in shorter times, which could potentially be applied to the synthesis of "2-((4-Hydroxyquinazolin-2-yl)thio)-1-morpholinoethanone" .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core. In the case of "2-((4-Hydroxyquinazolin-2-yl)thio)-1-morpholinoethanone," the core is likely modified with a hydroxy group at the 4-position and a thioether linkage to a morpholinoethanone moiety. The structure of related compounds, such as those described in the second paper, involves complex reactions leading to the formation of thiazolyl and oxathiolyldene rings, which indicates that the quinazolinone core can be elaborated into diverse structures with varying substituents .
Chemical Reactions Analysis
The chemical reactivity of quinazolinone derivatives can involve multiple pathways. For instance, the reaction of a thiourea derivative with 4-methoxyphenacyl bromide can lead to different products depending on the reaction conditions, indicating that quinazolinone derivatives can undergo kinetically or thermodynamically controlled reactions to yield various products. This suggests that "2-((4-Hydroxyquinazolin-2-yl)thio)-1-morpholinoethanone" may also participate in diverse chemical reactions, potentially leading to a variety of products .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-((4-Hydroxyquinazolin-2-yl)thio)-1-morpholinoethanone" are not directly provided in the papers, we can infer that quinazolinone derivatives generally exhibit properties that make them suitable for pharmaceutical applications. These properties may include solubility in organic solvents, stability under physiological conditions, and the ability to form hydrogen bonds due to the presence of nitrogen and oxygen atoms. The specific substituents on the quinazolinone core can further influence these properties, such as the hydroxy group potentially increasing solubility in polar solvents .
Aplicaciones Científicas De Investigación
Photophysical Properties
Research on quinazolinone derivatives has explored their photophysical properties, demonstrating significant changes in these properties depending on solvent polarity. Such studies suggest potential applications in materials science, particularly in the development of fluorescent materials and sensors. (M. Pannipara et al., 2017)
Antimicrobial Activity
Synthesis of heterocyclic compounds including quinazolinone derivatives has been shown to yield compounds with antimicrobial activities. This implies possible applications in developing new antimicrobial agents. (Shawkat A. Abdel-Mohsen)
Synthesis and Chemical Properties
Studies on the synthesis and chemical properties of quinazolinone derivatives provide insights into the development of novel compounds with potential pharmacological activities. These activities range from antifungal and antidepressant to anticancer and cardio-protective properties. (Kaplaushenko Tm et al., 2016)
Anticonvulsant and Antimicrobial Activities
Research into new thioxoquinazolinone derivatives has identified compounds with broad-spectrum antimicrobial and potent anticonvulsant activities, suggesting potential applications in the treatment of bacterial infections and seizure disorders. (A. Rajasekaran et al., 2013)
Photoelectricity and Metal Complexation
Investigations into quinazolinone derivatives have also explored their application in the development of organic light-emitting diodes (OLEDs) and as ligands in metal complexation. This suggests their potential utility in electronic devices and coordination chemistry. (Tang Yin-min et al., 2014)
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-12(17-5-7-20-8-6-17)9-21-14-15-11-4-2-1-3-10(11)13(19)16-14/h1-4H,5-9H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOUBDUZBCHZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

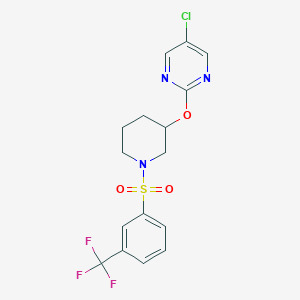
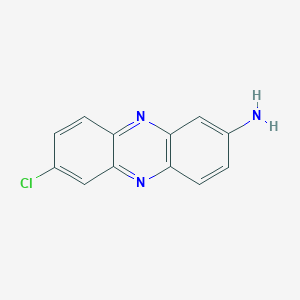
![N-(4-chloro-2-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2544138.png)
![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2544139.png)
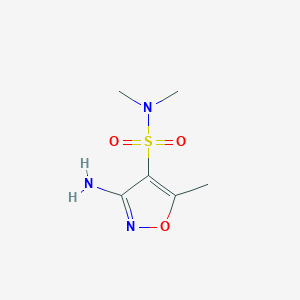

![Methyl 2-{4-hydroxy-2-oxo-1-[4-(trifluoromethoxy)benzyl]-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B2544143.png)
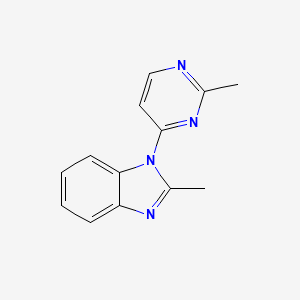

![1-[4-(4-Chlorobenzoyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B2544149.png)
